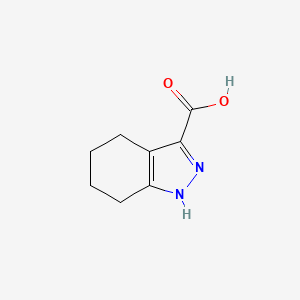

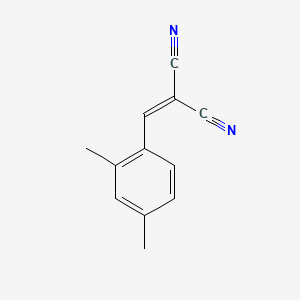

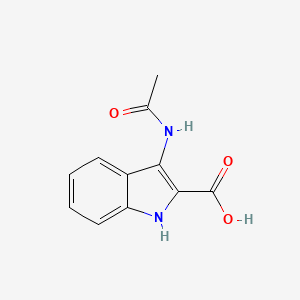

3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The asymmetric synthesis of related piperidine derivatives involves several key steps, starting from readily available amino acids like L-aspartic acid or N-Cbz-beta-alanine. These processes utilize a variety of chemical reactions to establish the piperidine framework with the desired stereochemistry. For example, enantiomerically pure derivatives have been synthesized through procedures involving tribenzylation, alkylation, hydroboration, ozonolysis, and reductive amination, achieving overall yields up to 38% (Xue et al., 2002).

Molecular Structure Analysis

The molecular structure of similar tert-butyl piperidine carboxylates has been characterized using techniques like 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. These studies reveal detailed insights into the compound's stereochemistry, molecular conformations, and crystal packing, providing a basis for understanding its chemical behavior and reactivity (Moriguchi et al., 2014).

科学的研究の応用

Summary of the Application

Ethyl cyanoacetate is used in a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .

Methods of Application

The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

Results or Outcomes

The method saves time during the workup procedure and purification of intermediates and yields minimal reagent .

2. Ritter Reaction and Esterification with Isobutyl Alcohol

Summary of the Application

When isobutyl alcohol is reacted with 2-cyanoacetic acid it gave interesting isobuty ester and tert-butyl amino Ritter product in moderate yield .

Methods of Application

2-Cyano acetic acid (80 mmol) & Isobutanol (360 mmol) was added to a 1Lt, 4 necked flask carrying mechanical stirrer, addition flask and condenser. Concentrated sulfuric acid (98%, 94 mmol) was charged to addition flask and added dropwise at room temperature. The temperature of the reaction mixture was maintained between 80-85°C for 16–18 hours .

Results or Outcomes

The reaction yielded an interesting isobuty ester and tert-butyl amino Ritter product in moderate yield .

3. Synthesis of Azetidine Derivatives

Summary of the Application

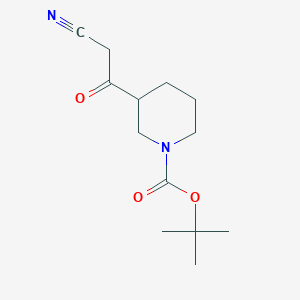

“3-(2-Cyano-acetyl)-azetidine-1-carboxylic acid tert-butyl ester” is a building block used in the synthesis of azetidine derivatives .

Methods of Application

The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Generally, this compound would be used in a reaction with other reagents under specific conditions to form the desired azetidine derivative .

Results or Outcomes

The results or outcomes would depend on the specific synthesis pathway and the desired azetidine derivative. In general, the use of this building block can enable the synthesis of a wide range of azetidine derivatives .

4. Herbicide Production

Summary of the Application

3-amino-2-cyano-acrylic acid esters, which are related to the compound you mentioned, are used in the production of herbicides .

Methods of Application

The specific methods of application or experimental procedures would depend on the specific herbicide being produced. Generally, these compounds would be synthesized and then applied to plants to control unwanted vegetation .

Results or Outcomes

The results or outcomes would depend on the specific herbicide and its intended use. In general, these compounds can effectively control unwanted vegetation when used properly .

5. Synthesis of Bioactive Natural Products

Summary of the Application

Ethyl cyanoacetate is used in a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . These tetrahydroquinoline derivatives are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .

Methods of Application

The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

Results or Outcomes

The method saves time during the workup procedure and purification of intermediates and yields minimal reagent .

6. Production of 2-Cyanoacetic Acid Anhydride

Summary of the Application

2-Cyanoacetic acid is used in the production of 2-cyanoacetic acid anhydride .

Methods of Application

The production process involves preparing a reaction mixture containing 2-cyanoacetic acid and at least one C4-20 carboxylic acid anhydride in at least one organic solvent .

Results or Outcomes

The result is the production of 2-cyanoacetic acid anhydride .

特性

IUPAC Name |

tert-butyl 3-(2-cyanoacetyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-4-5-10(9-15)11(16)6-7-14/h10H,4-6,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZKIHRZCJYSKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349529 |

Source

|

| Record name | tert-Butyl 3-(cyanoacetyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester | |

CAS RN |

842112-53-2 |

Source

|

| Record name | tert-Butyl 3-(cyanoacetyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Dimethylamino)methylene]cyclopentane-1,3-dione](/img/structure/B1268928.png)

![3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1268934.png)

![Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol](/img/structure/B1268940.png)